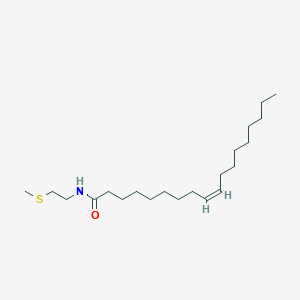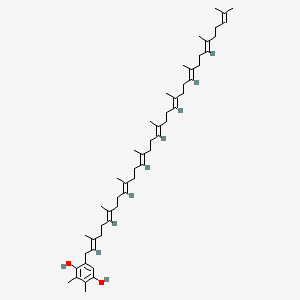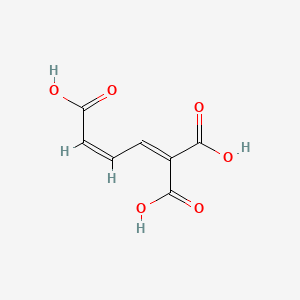
Isomontanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-methylheptacosanoic acid is a methyl-branched fatty acid that is heptacosanoic acid substituted by a methyl group at position 26. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid and a very long-chain fatty acid. It derives from a heptacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organic Chemistry
Isomontanic acid, a form of isocyanic acid (HNCO), plays a significant role in organic chemistry, particularly in the synthesis and reactivity of various compounds. For instance, it is involved in the formation of polysubstituted pyrrolones and pyrrolidinediones through an unprecedented condensation of arylacetic acids and isocyanides (Basso et al., 2009). Additionally, metal-catalyzed C-H functionalization involving isocyanides highlights the potential of isomontanic acid in drug discovery, organic synthesis, and materials science (Song & Xu, 2017).
Atmospheric Chemistry and Environmental Impact
Isomontanic acid is also noteworthy in atmospheric chemistry. It's identified as a secondary source of atmospheric isocyanic acid, which is significant in urban areas. This secondary formation is attributed to photochemical reactions (Link et al., 2016). Moreover, studies have shown that isocyanic acid, which includes isomontanic acid, has a cloud partitioning behavior, indicating its efficiency in dissolving in cloud water (Zhao et al., 2014).
Biomedical and Biosensing Applications
In the field of biomedicine and biosensing, isomontanic acid-related compounds, such as isocyanides, have been utilized in isothermal amplification of nucleic acids. This has applications in bioanalysis, diagnostics, nanotechnology, and the construction of nucleic acid nanomaterials for biomedical applications (Zhao et al., 2015).
Space Science and Interstellar Medium
Isomontanic acid, in the form of isocyanic acid, has relevance in space science as well. Laboratory experiments involving the irradiation of solid isocyanic acid have been used to interpret spectra associated with interstellar ices and molecular clouds, helping to understand the composition of the Interstellar Medium (ISM) (Raunier et al., 2004).
Eigenschaften
CAS-Nummer |
5638-08-4 |
|---|---|
Produktname |
Isomontanic acid |
Molekularformel |
C28H56O2 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
26-methylheptacosanoic acid |
InChI |
InChI=1S/C28H56O2/c1-27(2)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(29)30/h27H,3-26H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
GCUBDUZUXAQLEY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)



![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

